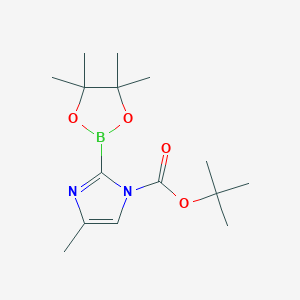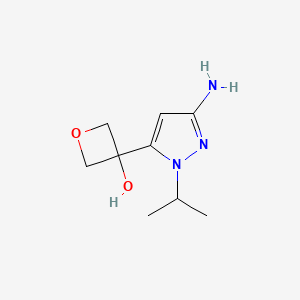![molecular formula H4NaO10P3 B13348808 sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is an inorganic compound that belongs to the class of phosphates. It is known for its unique chemical structure, which includes both hydroxy and phosphonooxy groups. This compound is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate typically involves the reaction of phosphoric acid with sodium hydroxide. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial production methods often involve a two-step process where dicalcium phosphate is treated with sodium bisulfate, followed by partial neutralization with sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions where the hydroxy or phosphonooxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphate derivatives, such as disodium phosphate and trisodium phosphate, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate involves its ability to donate and accept phosphate groups. This property makes it a crucial component in various biochemical pathways, including energy metabolism and signal transduction. The compound interacts with enzymes and other proteins, facilitating the transfer of phosphate groups and thereby regulating various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium phosphate
- Trisodium phosphate
- Sodium pyrophosphate
- Sodium tripolyphosphate
Uniqueness
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is unique due to its specific chemical structure that includes both hydroxy and phosphonooxy groups. This structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
H4NaO10P3 |
|---|---|
Peso molecular |
279.94 g/mol |
Nombre IUPAC |
sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Na.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+1;/p-1 |
Clave InChI |
FDZXATKOVUCHQP-UHFFFAOYSA-M |
SMILES canónico |
OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
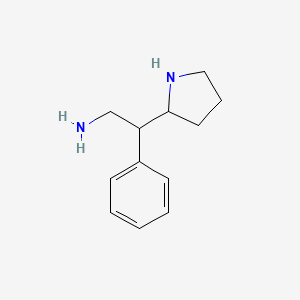
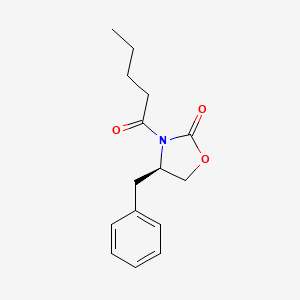
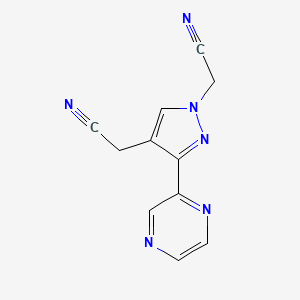
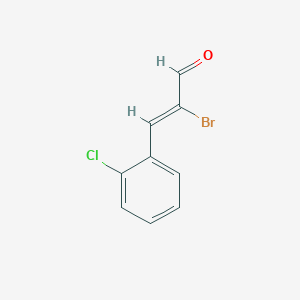
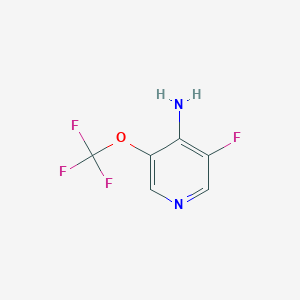
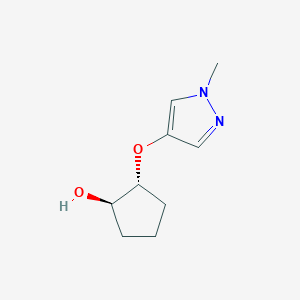

![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
